

Spectroscopic Analysis of 5-Ethoxy-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethoxy-2-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Ethoxy-2-nitroaniline**, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive analysis based on its structural features and by drawing comparisons with closely related, well-characterized analogs. The information herein serves as a valuable resource for the identification, characterization, and quality control of **5-Ethoxy-2-nitroaniline** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **5-Ethoxy-2-nitroaniline**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	d	1H	Ar-H ortho to NO ₂
~6.8 - 7.0	dd	1H	Ar-H ortho to NH ₂ and meta to NO ₂
~6.6 - 6.7	d	1H	Ar-H meta to NH ₂ and ortho to OCH ₂ CH ₃
~4.8 - 5.2	br s	2H	NH ₂
4.0 - 4.2	q	2H	-OCH ₂ CH ₃
1.3 - 1.5	t	3H	-OCH ₂ CH ₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) (ppm)	Assignment
~155 - 158	C-O (aromatic)
~140 - 142	C-NH ₂ (aromatic)
~135 - 138	C-NO ₂ (aromatic)
~120 - 125	Ar-CH
~110 - 115	Ar-CH
~105 - 110	Ar-CH
~63 - 65	-OCH ₂ CH ₃
~14 - 16	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Strong, Sharp (doublet)	N-H stretching (asymmetric and symmetric)
3000 - 3100	Medium	Aromatic C-H stretching
2850 - 2980	Medium	Aliphatic C-H stretching
~1620	Strong	N-H bending (scissoring)
1570 - 1590	Strong	Aromatic C=C stretching
1500 - 1530	Very Strong	Asymmetric NO ₂ stretching
1330 - 1360	Very Strong	Symmetric NO ₂ stretching
1200 - 1250	Strong	Aryl-O stretching
~1040	Strong	C-O stretching (ethoxy)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
182	High	[M] ⁺ (Molecular Ion)
153	Moderate	[M - C ₂ H ₅] ⁺
136	Moderate	[M - NO ₂] ⁺
123	Moderate	[M - C ₂ H ₅ - NO] ⁺
108	High	[M - NO ₂ - C ₂ H ₄] ⁺
95	Moderate	[C ₆ H ₅ O] ⁺
78	Moderate	[C ₆ H ₆] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **5-Ethoxy-2-nitroaniline**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
 - Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
 - The height of the solution in the NMR tube should be approximately 4-5 cm.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - Acquire the ^1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to the ^1H spectrum due to the lower natural abundance of ^{13}C .
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is for the analysis of a solid sample using the KBr pellet method.

- Sample Preparation:
 - Weigh approximately 1-2 mg of **5-Ethoxy-2-nitroaniline** and 100-200 mg of dry, finely ground potassium bromide (KBr).
 - Combine the sample and KBr in an agate mortar and pestle.
 - Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powdered mixture into a pellet press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically over a range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

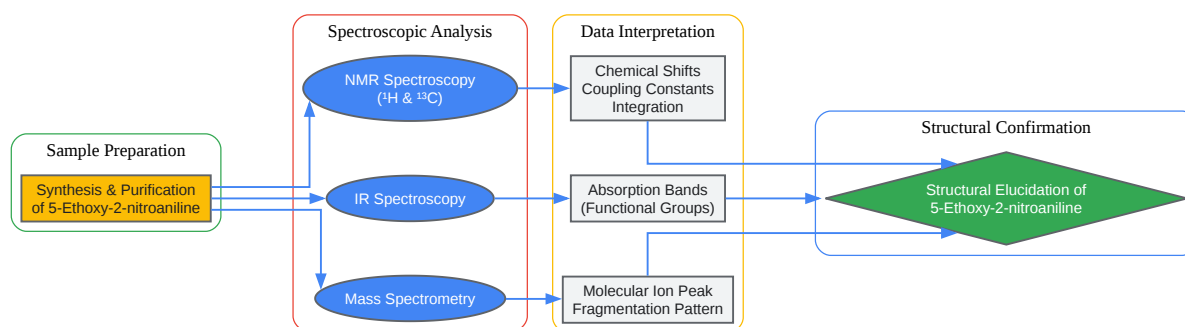
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - Prepare a dilute solution of **5-Ethoxy-2-nitroaniline** in a volatile organic solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
 - For direct insertion, a small amount of the solid sample can be placed in a capillary tube at the end of the probe.

- Ionization and Analysis:
 - The sample is vaporized by heating in the ion source under high vacuum.
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion at a specific m/z value.
- Data Presentation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - The peak with the highest m/z value, if present, typically corresponds to the molecular ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **5-Ethoxy-2-nitroaniline**.



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Caption: Workflow for Spectroscopic Analysis.

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